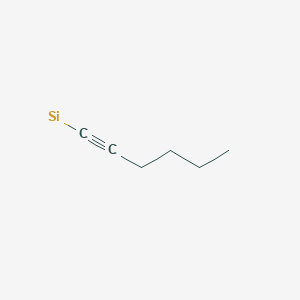
(1-Hexynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C6H9Si. It features a hexyl group attached to a silicon atom through a triple bond, making it a member of the alkynylsilanes family.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hex-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hex-1-yne with a silicon hydride, such as trichlorosilane, in the presence of a catalyst like platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of (Hex-1-yn-1-yl)silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Hex-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert (Hex-1-yn-1-yl)silane to silanes or silyl ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes, silyl ethers
Substitution: Various silicon-containing derivatives
Scientific Research Applications
(Hex-1-yn-1-yl)silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: (Hex-1-yn-1-yl)silane derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Mechanism of Action
The mechanism of action of (Hex-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents on the silicon atom and the specific reaction environment .
Comparison with Similar Compounds
Similar Compounds
- (Hex-1-yn-1-yl)chlorosilane
- (Hex-1-yn-1-yl)trimethylsilane
- (Hex-1-yn-1-yl)dimethylsilane
Uniqueness
(Hex-1-yn-1-yl)silane is unique due to its specific combination of a hexyl group and a silicon atom connected through a triple bond. This structure imparts distinct reactivity and properties compared to other alkynylsilanes. For example, (Hex-1-yn-1-yl)chlorosilane has a chlorine atom, which makes it more reactive in nucleophilic substitution reactions, while (Hex-1-yn-1-yl)trimethylsilane has three methyl groups, affecting its steric and electronic properties .
Properties
Molecular Formula |
C6H9Si |
|---|---|
Molecular Weight |
109.22 g/mol |
InChI |
InChI=1S/C6H9Si/c1-2-3-4-5-6-7/h2-4H2,1H3 |
InChI Key |
JQKLDSHTTRXQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


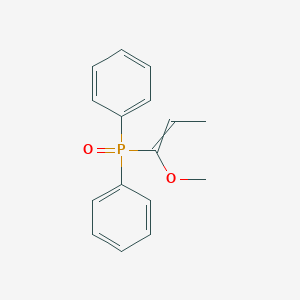
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
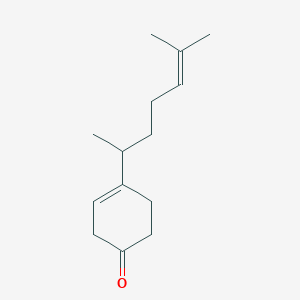
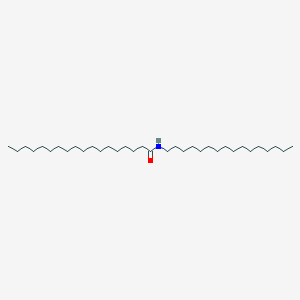
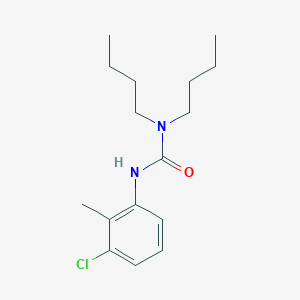
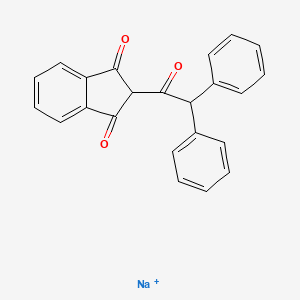
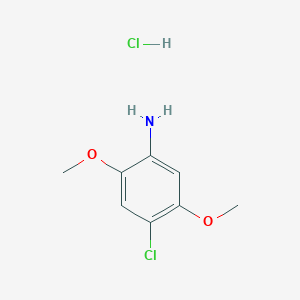
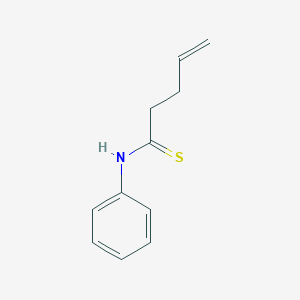
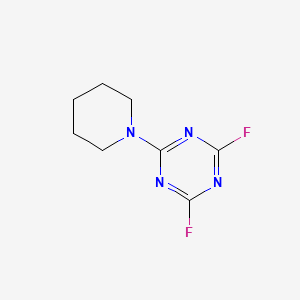
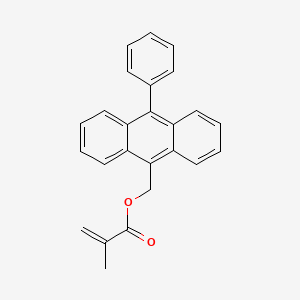
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
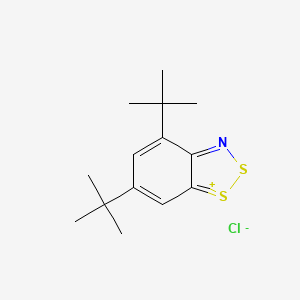
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

